N1,N1-dimethylbenzene-1,4-disulfonamide
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Overview
Description
N1,N1-dimethylbenzene-1,4-disulfonamide is a chemical compound with the molecular formula C8H12N2O4S2 and a molecular weight of 264.33 g/mol . It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with the nitrogen atoms of the sulfonamide groups being dimethylated . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbenzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with dimethylamine . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N1,N1-dimethylbenzene-1,4-disulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-dimethylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The pathways involved in its action depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N1,N1-dimethylbenzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at different positions on the benzene ring.
N1,N1-dimethylbenzene-1,2-disulfonamide: Another positional isomer with sulfonamide groups at adjacent positions.
Uniqueness
N1,N1-dimethylbenzene-1,4-disulfonamide is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity . The position of the sulfonamide groups on the benzene ring influences the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
Molecular Formula |
C8H12N2O4S2 |
---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
YQVXYYCWEPCDTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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